Consensus Lipophilicity (Log Po/W) Increase Driven by Bromine Substitution
The brominated compound H2L2 exhibits substantially higher consensus lipophilicity compared to its non-brominated parent H2L1. Across five computational models, the consensus Log Po/W value increases from 3.51 (H2L1) to 4.74 (H2L2), a shift of +1.23 log units. [1] The XLOGP3 model shows a shift from 3.19 to 4.57 (+1.38), and the SILICOS-IT model shows a shift from 5.00 to 6.39 (+1.39). [1] This difference is directly attributable to the electron-withdrawing bromine atoms and has implications for membrane permeability and tissue distribution.
| Evidence Dimension | Consensus Log Po/W (lipophilicity) |
|---|---|
| Target Compound Data | 4.74 (Consensus), XLOGP3: 4.57, SILICOS-IT: 6.39 |
| Comparator Or Baseline | H2L1 (non-brominated analog): Consensus 3.51, XLOGP3: 3.19, SILICOS-IT: 5.00 |
| Quantified Difference | +1.23 log units (Consensus); +1.38 (XLOGP3); +1.39 (SILICOS-IT) |
| Conditions | In silico prediction by SwissADME using SMILES input; five-model consensus (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
For procurement decisions, H2L2 provides a predictable +1.23 log unit lipophilicity increase over the non-brominated scaffold, enabling rational selection for assays where higher membrane partitioning or altered distribution is desired.
- [1] Manna S. et al. Table 6: Physico-chemical property... Heliyon. 2023; 9(6): e16057. View Source
